N-(ADAMANTAN-1-YLMETHYL)-3-(1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Overview
Description
N-(ADAMANTAN-1-YLMETHYL)-3-(1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(ADAMANTAN-1-YLMETHYL)-3-(1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids under dehydrating conditions.
Introduction of the Adamantyl Group: The adamantyl group is introduced via alkylation reactions, often using adamantyl halides in the presence of a base.
Attachment of the Benzodioxole Moiety: The benzodioxole group is incorporated through coupling reactions, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(ADAMANTAN-1-YLMETHYL)-3-(1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and appropriate catalysts for nucleophilic or electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(ADAMANTAN-1-YLMETHYL)-3-(1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, and its potential therapeutic effects.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity, potency, and pharmacokinetic properties.
Industry
In industrial applications, this compound may be used in the development of new materials with specific properties, such as polymers, coatings, or electronic materials.
Mechanism of Action
The mechanism of action of N-(ADAMANTAN-1-YLMETHYL)-3-(1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(ADAMANTAN-1-YLMETHYL)-3-(1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE: Unique due to its combination of adamantyl, benzodioxole, and oxadiazole moieties.
N-(1-adamantylmethyl)-3-(1,3-benzodioxol-5-yl)-1,2,4-triazole-5-carboxamide: Similar structure but with a triazole ring instead of an oxadiazole ring.
N-(1-adamantylmethyl)-3-(1,3-benzodioxol-5-yl)-1,2,4-thiadiazole-5-carboxamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This makes it a valuable subject of study for various scientific and industrial applications.
Properties
IUPAC Name |
N-(1-adamantylmethyl)-3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c25-19(22-10-21-7-12-3-13(8-21)5-14(4-12)9-21)20-23-18(24-28-20)15-1-2-16-17(6-15)27-11-26-16/h1-2,6,12-14H,3-5,7-11H2,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYXULVOPGHXMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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